molecular formula C12H13FO2 B8650621 Ethyl 3-(4-fluorophenyl)-2-butenoate

Ethyl 3-(4-fluorophenyl)-2-butenoate

Cat. No.: B8650621
M. Wt: 208.23 g/mol
InChI Key: ZGPVSBPPWZFTLU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-2-butenoate (CAS: 915923-90-9) is an α,β-unsaturated ester characterized by a 4-fluorophenyl substituent at the β-position of the butenoate backbone. Its IUPAC name is ethyl (2E)-3-(4-fluorophenyl)but-2-enoate, and it is alternatively referred to as ethyl (E)-3-(4-fluorophenyl)but-2-enoate . The compound’s molecular formula is C₁₂H₁₃FO₂, with a molecular weight of 208.23 g/mol. This ester is commonly utilized in organic synthesis as a precursor for fluorinated heterocycles or pharmaceuticals.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)but-2-enoate

InChI

InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3

InChI Key

ZGPVSBPPWZFTLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Ethyl 3-(4-fluorophenyl)-2-butenoate and related esters:

Compound Name Molecular Formula CAS Number Key Functional Groups Molecular Weight (g/mol)
This compound C₁₂H₁₃FO₂ 915923-90-9 α,β-unsaturated ester, 4-fluorophenyl 208.23
Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate C₁₃H₁₁FNO₂ 15297-64-0 α-cyano, α,β-unsaturated ester, 4-fluorophenyl 233.24
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate C₁₂H₁₂O₃ 17451-20-6 α-oxo, α,β-unsaturated ester, phenyl 204.22
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate C₁₁H₁₂BrFO₂ 1261778-92-0 Saturated ester, 4-bromo-3-fluorophenyl 275.12
Ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 478064-33-4 Phenoxy, formyl, bromo substituents 343.17
Key Observations:

The α-cyano group in Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate introduces strong electron-withdrawing effects, likely increasing reactivity in Michael addition or cyclization reactions compared to the non-cyano analog .

Saturation vs. Unsaturation: Ethyl 3-(4-bromo-3-fluorophenyl)propanoate lacks the α,β-unsaturation, reducing conjugation and altering reactivity (e.g., decreased susceptibility to nucleophilic attack at the β-position) .

Physicochemical Properties

  • Solubility : The 4-fluorophenyl group enhances lipophilicity compared to hydroxyl or methoxy-substituted analogs (e.g., compounds in ) but reduces it relative to brominated derivatives due to bromine’s larger atomic volume .
  • Stability: The α,β-unsaturated ester in the target compound is prone to hydrolysis under basic conditions, similar to Ethyl (3E)-2-oxo-4-phenylbut-3-enoate .

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